Product packaging for (Pentan-3-ylidene)cyclopropane(Cat. No.:CAS No. 62672-73-5)

(Pentan-3-ylidene)cyclopropane

Cat. No.: B15449815
CAS No.: 62672-73-5
M. Wt: 110.20 g/mol
InChI Key: JXLVXTGGGWVIRT-UHFFFAOYSA-N
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Description

Historical Context and Significance of Strained Three-Membered Carbocycles in Organic Chemistry

The study of three-membered carbocycles, with cyclopropane (B1198618) as the parent compound, has been a cornerstone of organic chemistry for over a century. The inherent ring strain in these molecules, arising from the deviation of their bond angles from the ideal sp³ hybridization, makes them significantly more reactive than their acyclic counterparts. This high reactivity has rendered them valuable as synthetic intermediates, allowing for the construction of more complex molecular architectures. The unique electronic nature of the bent bonds in cyclopropanes imparts them with properties that are intermediate between those of alkanes and alkenes.

Defining the Structural Class: Alkylidenecyclopropanes and their Relationship to (Pentan-3-ylidene)cyclopropane

Alkylidenecyclopropanes (ACPs) are a class of unsaturated hydrocarbons that feature an exocyclic double bond attached to a cyclopropane ring. This structural motif combines the reactivity of a strained three-membered ring with that of a carbon-carbon double bond, leading to a rich and diverse chemistry. This compound, with the chemical formula C₈H₁₄, is a specific example of an alkylidenecyclopropane. nih.gov It features a cyclopropane ring substituted with a pentan-3-ylidene group, which consists of a three-carbon chain with two ethyl groups attached to the exocyclic carbon atom.

The presence of the alkylidene group introduces further strain and electronic perturbations to the cyclopropane ring, influencing its reactivity. The exocyclic double bond in ACPs is generally more reactive towards electrophiles and in cycloaddition reactions compared to unstrained alkenes.

Overview of Research Directions pertinent to this compound and Analogues

Research into alkylidenecyclopropanes and their analogues has been an active area of investigation, focusing on several key aspects:

Synthesis: Developing efficient and stereoselective methods for the synthesis of substituted alkylidenecyclopropanes is a primary research goal. organic-chemistry.org

Reactivity and Mechanistic Studies: A significant body of research is dedicated to understanding the unique reactivity of ACPs. This includes their behavior in ring-opening reactions, cycloadditions, and transition metal-catalyzed transformations. rsc.org Mechanistic studies often employ computational methods to rationalize the observed reactivity patterns.

Applications in Organic Synthesis: The ability of ACPs to undergo a variety of transformations makes them valuable building blocks in the synthesis of complex organic molecules, including natural products and biologically active compounds.

While specific research on this compound is not extensively documented, the general principles derived from studies on other alkyl-substituted ACPs can provide insights into its expected chemical behavior.

Chemical and Physical Properties

Specific experimental data for this compound is scarce in the publicly available literature. However, we can infer some of its properties based on the general characteristics of alkylidenecyclopropanes and related compounds.

PropertyInferred Value/Characteristic for this compound
Molecular Formula C₈H₁₄
Molecular Weight 110.20 g/mol
Physical State Likely a liquid at room temperature
Boiling Point Estimated to be in the range of 120-140 °C
Solubility Expected to be soluble in common organic solvents and insoluble in water

Spectroscopic Data

Spectroscopic TechniqueExpected Features for this compound
¹H NMR Signals corresponding to the ethyl groups (triplets and quartets), and characteristic signals for the cyclopropyl (B3062369) protons, which would likely appear at higher field due to the ring strain.
¹³C NMR Signals for the sp² carbons of the exocyclic double bond, with the exocyclic carbon appearing at a lower field than the ring carbon. Signals for the sp³ carbons of the cyclopropane ring and the ethyl groups.
Infrared (IR) Spectroscopy A characteristic C=C stretching frequency for the exocyclic double bond, typically in the region of 1740-1780 cm⁻¹. C-H stretching frequencies for the cyclopropyl and alkyl groups.
Mass Spectrometry A molecular ion peak at m/z = 110, corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of ethyl groups and cleavage of the cyclopropane ring.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H14 B15449815 (Pentan-3-ylidene)cyclopropane CAS No. 62672-73-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

pentan-3-ylidenecyclopropane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14/c1-3-7(4-2)8-5-6-8/h3-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXLVXTGGGWVIRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=C1CC1)CC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20806263
Record name (Pentan-3-ylidene)cyclopropane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20806263
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

110.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62672-73-5
Record name (Pentan-3-ylidene)cyclopropane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20806263
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Analytical Techniques in the Structural Elucidation and Mechanistic Study of Complex Cyclopropane Derivatives

High-Resolution Mass Spectrometry for Characterization of Intermediates and Products

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the precise molecular formula of a compound. For a molecule such as (pentan-3-ylidene)cyclopropane (C₈H₁₂), HRMS would confirm the elemental composition by measuring the mass-to-charge ratio (m/z) of its molecular ion to a high degree of accuracy.

The fragmentation patterns observed in mass spectrometry provide significant structural information. In cycloalkanes, the molecular ion peak is often prominent due to the relative stability of the ring structure. jove.com For this compound, initial ionization would produce the molecular ion [C₈H₁₂]⁺•. Subsequent fragmentation would likely involve the loss of stable neutral molecules, such as ethene (C₂H₄), or cleavage at the branched points of the pentylidene group. jove.comdocbrown.infodocbrown.info The analysis of these fragment ions helps in piecing together the molecule's structure. For instance, the loss of a methyl radical (•CH₃) or an ethyl radical (•C₂H₅) from the pentyl chain would result in characteristic fragment ions. Stereoisomers of cyclopropane (B1198618) derivatives can sometimes be distinguished by stereospecific fragmentation processes, such as the retro-Diels-Alder reaction in certain fused-ring systems. acs.org

Table 1: Illustrative HRMS Fragmentation Data for a Hypothetical C₈H₁₂ Isomer

Observed m/zCalculated MassIon FormulaPossible Fragment
108.0939108.0939[C₈H₁₂]⁺•Molecular Ion
93.070493.0704[C₇H₉]⁺[M - CH₃]⁺
80.062680.0626[C₆H₈]⁺•[M - C₂H₄]⁺•
79.054879.0548[C₆H₇]⁺[M - C₂H₅]⁺

Advanced Nuclear Magnetic Resonance Spectroscopy for Comprehensive Structural and Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the complete structural elucidation of organic molecules in solution. springernature.com It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms. For cyclopropane derivatives, ¹H and ¹³C NMR chemical shifts are characteristic, with protons on the cyclopropane ring typically appearing at unusually high fields (upfield) due to ring current effects. caltech.edudtic.mil

One-dimensional NMR spectra can be complex for molecules like this compound. Two-dimensional (2D) NMR experiments are essential to unambiguously assign all proton and carbon signals. slideshare.net

COSY (Correlation Spectroscopy) : This experiment identifies protons that are spin-spin coupled, typically through two or three bonds. sdsu.edu It would reveal the correlations between protons on the cyclopropane ring and those on the adjacent pentylidene chain, as well as couplings within the ethyl groups of the pentylidene moiety. youtube.comemerypharma.com

HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence) : This experiment correlates protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlation). sdsu.edu It allows for the direct assignment of carbon signals based on their attached, and often more easily assigned, protons.

HMBC (Heteronuclear Multiple Bond Correlation) : This technique shows correlations between protons and carbons over multiple bonds (typically 2-3 bonds). sdsu.eduyoutube.com It is crucial for identifying quaternary carbons (carbons with no attached protons), like the olefinic carbon of the pentylidene group and the substituted carbon of the cyclopropane ring. It helps piece together the entire carbon skeleton. emerypharma.com

NOESY (Nuclear Overhauser Effect Spectroscopy) : This experiment reveals protons that are close in space, regardless of whether they are bonded. researchgate.net For this compound, NOESY could help determine the stereochemistry around the double bond and the relative orientation of the substituents on the cyclopropane ring.

Table 2: Representative 2D NMR Correlations for a Complex Organic Molecule

ExperimentInformation GainedExample Application for this compound
COSY Shows ¹H-¹H coupling pathways (2-3 bonds)Connects the CH₂ protons to the CH₃ protons within the ethyl groups.
HSQC Correlates protons to their directly attached carbons (¹J_CH)Assigns the chemical shift of each carbon atom that has attached protons.
HMBC Shows long-range ¹H-¹³C correlations (2-3 bonds)Connects the cyclopropane protons to the olefinic carbons, confirming the attachment point of the pentylidene group.
NOESY Identifies protons that are close in space (<5 Å)Determines the relative stereochemistry of substituents on the cyclopropane ring.

Many synthetic routes can produce chiral cyclopropane derivatives. ku.edu If this compound were synthesized as a chiral molecule (e.g., with substituents on the remaining two cyclopropane carbons), NMR spectroscopy would be vital for determining the diastereomeric and enantiomeric purity. Diastereomers can typically be distinguished by standard NMR as they have different physical properties and thus different NMR spectra. ku.edu Enantiomers, however, have identical spectra in achiral solvents. To distinguish them, chiral auxiliary agents, such as chiral solvating agents or chiral shift reagents, can be used to induce diastereomeric interactions, leading to separate signals for each enantiomer.

X-ray Crystallography for Definitive Molecular Structure and Stereochemistry

When a compound can be grown into a suitable single crystal, X-ray crystallography provides the most definitive and unambiguous structural information. hamdard.edu.pknih.gov This technique determines the precise three-dimensional coordinates of every atom in the molecule, revealing exact bond lengths, bond angles, and absolute stereochemistry. youtube.com For complex cyclopropane derivatives, X-ray analysis has been crucial in confirming structures, especially in cases of unexpected rearrangements or stereochemical outcomes. researchgate.net An X-ray structure of this compound would definitively confirm the connectivity, the geometry of the double bond, and the stereochemical arrangement of the entire molecule. researchgate.net

Computational Spectroscopy for Spectral Prediction and Validation

Computational chemistry offers powerful tools that complement experimental techniques. acs.org Using methods like Density Functional Theory (DFT), it is possible to calculate theoretical NMR and IR spectra for a proposed structure. These predicted spectra can be compared with the experimental data. A strong match between the calculated and observed spectra provides powerful validation for the proposed structure. This synergy is particularly useful for distinguishing between several plausible isomers or for assigning the spectra of complex molecules where experimental data alone might be ambiguous.

Applications of Alkylidenecyclopropane Scaffolds in Complex Molecule Synthesis

Role as Versatile Building Blocks in Organic Synthesis

Alkylidenecyclopropanes (ACPs) are recognized as highly versatile building blocks in organic synthesis due to the inherent ring strain of the cyclopropane (B1198618) ring and the reactivity of the exocyclic double bond. nih.govrsc.orgnih.govresearchgate.net This combination of features allows for a variety of transformations, including ring-opening, ring-expansion, and cycloaddition reactions, providing access to a wide array of molecular structures. nih.govacs.org The strain energy of the cyclopropane ring, estimated to be around 27.5 kcal/mol, is a key driving force for many of these reactions. acs.org

The reactivity of ACPs can be finely tuned by the substituents on both the cyclopropane ring and the exocyclic double bond. Functionalized alkylidenecyclopropanes (FACPs) have been developed to participate in a range of chemical transformations, leading to the construction of complex polycyclic and heterocyclic compounds. nih.govrsc.org These reactions can proceed through cleavage of either the distal or proximal C-C bonds of the cyclopropane ring, or without any C-C bond cleavage, highlighting the diverse reactivity of this scaffold. nih.gov The ability to control the reaction pathway based on the substitution pattern and reaction conditions underscores the versatility of ACPs as synthetic intermediates. rsc.org

The following table provides a general overview of the types of reactions that alkylidenecyclopropanes can undergo, positioning them as valuable three-carbon synthons.

Reaction TypeDescriptionResulting Structures
Ring-Opening Reactions Cleavage of one of the cyclopropane C-C bonds, often promoted by transition metals or Lewis/Brønsted acids. acs.orgnih.govAccess to linear and branched structures, often with the generation of new functional groups.
Ring-Expanding Annulations The cyclopropane ring is incorporated into a larger ring system.Formation of five-, six-, and seven-membered rings.
Cycloaddition Reactions The exocyclic double bond or the strained ring participates in cycloadditions with various partners. wikipedia.orglibretexts.orgyoutube.comConstruction of diverse carbocyclic and heterocyclic systems.
Transition Metal-Catalyzed Cross-Coupling The strained ring participates in cross-coupling reactions to form new C-C bonds. mdpi-res.comIntroduction of the cyclopropylidene motif into larger molecules.

Precursors to Diverse Cyclic and Polycyclic Systems (e.g., pyrroles, indenes)

A significant application of alkylidenecyclopropanes is their use as precursors for the synthesis of a variety of cyclic and polycyclic systems. Through carefully designed reaction cascades, the strained three-membered ring can be elaborated into more complex five- and six-membered rings, including important heterocyclic motifs like pyrroles and carbocyclic structures such as indenes.

Transition metal-catalyzed intramolecular [3+2] cycloadditions of methylenecyclopropanes with tethered alkynes have proven to be a powerful method for the construction of bicyclic cyclopentenoids. acs.org This methodology, which can be stereospecific, provides a route to complex cyclopentane-fused systems. acs.org Furthermore, visible-light-mediated ring-opening of alkylidenecyclopropanes can generate homopropargyl radicals, which can be trapped to form various alkynyl derivatives. These alkynes, in turn, can serve as versatile building blocks for the synthesis of heterocycles like pyrroles through subsequent reactions such as the Sonogashira cross-coupling followed by cyclization. nih.gov

An example of pyrrole (B145914) synthesis involves the NXS (N-halosuccinimide) mediated desulfonylative/dehydrogenative cyclization of vinylidenecyclopropanes, which provides an efficient route to multisubstituted pyrroles, furans, and thiophenes. rsc.org Additionally, the reaction of alkylidenecyclopropanes with pyrazolidinones and trifluoroethanol can lead to spirocyclopropylpyrazole derivatives through a cascade reaction involving a [3+2] dipolar cycloaddition. researchgate.net

The synthesis of indene (B144670) derivatives can also be achieved from alkylidenecyclopropane precursors. For instance, Ni-catalyzed intramolecular cycloaddition of methylenecyclopropanes to arylalkynes is a viable route to cyclopenta[a]indene (B11921763) derivatives. acs.org These examples highlight the utility of the alkylidenecyclopropane scaffold in generating a diverse range of cyclic and polycyclic structures, which are prevalent in natural products and pharmaceuticals.

Synthesis of Strained and Novel Molecular Architectures

The inherent strain within the alkylidenecyclopropane framework makes it an excellent starting point for the synthesis of other strained and novel molecular architectures. acs.orguoregon.edumarquette.edu The release of this strain energy can drive reactions that form other small rings or complex polycyclic systems that would be challenging to access through other means.

For example, the chemistry of highly strained oligospirocyclopropane systems has been explored, demonstrating the unique reactivity of these molecules. acs.org The synthesis of such compounds often relies on the unique properties of the cyclopropane ring. Furthermore, strain-increase allylborations have been developed to provide rapid access to alkylidenecyclopropanes and alkylidenecyclobutanes, showcasing a method to build up strain in a controlled manner. acs.org

The reactivity of alkylidenecyclopropanes in cycloaddition reactions can also lead to the formation of novel, strained polycyclic frameworks. libretexts.orgyoutube.comsemanticscholar.org For instance, the cycloaddition of diarylmethylidenecycloproparenes with various reagents can lead to ring-expanded products or norcaradiene adducts, depending on the substrate and reaction conditions. semanticscholar.org These transformations underscore the potential of alkylidenecyclopropanes to serve as precursors to molecules with significant and often desirable ring strain.

Enabling Stereochemical Complexity in Target Molecule Synthesis

Alkylidenecyclopropanes can be powerful tools for introducing stereochemical complexity in the synthesis of target molecules. The stereochemistry of the cyclopropane ring and the exocyclic double bond can be controlled during their synthesis, and this stereochemical information can be transferred to the products of their subsequent reactions. nih.govnih.gov

Stereospecific syntheses of alkylidenecyclopropanes have been developed, for example, through the sequential carbomagnesation of cyclopropene (B1174273) derivatives and a nih.govresearchgate.net carbon shift, with excellent transfer of stereochemistry. nih.gov Chiral alkylidenecyclopropanes can then undergo stereospecific transformations, such as ring expansions and cycloadditions, to rapidly build up stereochemical complexity in the target molecule. nih.gov

Palladium-catalyzed intramolecular [3+2] cycloadditions of diastereomerically pure methylenecyclopropanes have been shown to be stereospecific, proceeding with retention of configuration at the reacting carbon center. acs.org This allows for the predictable formation of complex cyclopentane (B165970) derivatives with defined stereochemistry. Furthermore, highly diastereoselective strain-increase allylborations provide access to alkylidenecyclopropanes with high levels of stereocontrol. acs.org The ability to perform diastereoselective cyclopropanation of alkenes is another key strategy for generating stereochemically defined cyclopropane-containing building blocks. nih.gov

The following table summarizes methods that can be employed to introduce stereochemical complexity using alkylidenecyclopropane scaffolds.

MethodDescriptionStereochemical Outcome
Stereospecific Synthesis of ACPs Synthesis of enantiomerically enriched alkylidenecyclopropanes from chiral precursors. nih.govExcellent transfer of stereochemistry from starting material to the ACP.
Stereospecific Cycloadditions Intramolecular [3+2] cycloadditions of chiral methylenecyclopropanes. acs.orgRetention of configuration at the reacting stereocenter.
Diastereoselective Allylborations Strain-increase allylboration reactions to form alkylidenecyclopropanes. acs.orgHigh diastereoselectivity in the formation of the cyclopropane ring.
Diastereoselective Cyclopropanation Cyclopropanation of alkenes using chiral catalysts or auxiliaries. nih.govFormation of cyclopropane products with high diastereomeric ratios.

Q & A

Basic: What synthetic methodologies are recommended for synthesizing (Pentan-3-ylidene)cyclopropane, and how can reaction parameters be optimized?

Answer : The synthesis of cyclopropane derivatives typically involves nucleophilic substitution or cyclopropanation reactions. For analogs like N-(pentan-3-yl)cyclopropanamine hydrochloride, cyclopropanamine reacts with pentan-3-yl halides under basic conditions (e.g., NaOH or K₂CO₃) to form the target compound . Optimization can include:

  • Temperature control : Maintaining 0–25°C to minimize side reactions.
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity.
  • Catalyst screening : Transition-metal catalysts (e.g., Cu or Pd) may improve yields in cyclopropanation.
    Industrial methods like continuous flow reactors could further enhance scalability and reproducibility .

Advanced: How can computational chemistry resolve discrepancies between experimental and theoretical data for this compound’s stability?

Answer : Discrepancies in stability predictions often arise from force field limitations. For cyclopropane systems, hybrid quantum mechanics/molecular mechanics (QM/MM) or density functional theory (DFT) can refine parameters like bond angles and torsional strains . Steps include:

Benchmarking : Compare computed vibrational spectra (e.g., Raman or IR) with experimental data .

Force field adjustment : Modify OPLS parameters for cyclopropane’s bent bonds and strain energy .

Validation : Use molecular dynamics simulations to test revised parameters under varying temperatures.

Basic: Which spectroscopic techniques are critical for characterizing this compound’s structure?

Answer : Key techniques include:

  • <sup>13</sup>C-NMR : Identifies cyclopropane ring carbons (typically 10–30 ppm) and pentylidene substituents .
  • IR spectroscopy : Detects C-H stretching (~3100 cm⁻¹) and ring deformation modes (~850 cm⁻¹) .
  • X-ray crystallography : Resolves bond angles and spatial arrangement, critical for confirming strained cyclopropane geometry .
    Cross-referencing with computational predictions (e.g., B3LYP/6-31G*) enhances accuracy .

Advanced: How can researchers design experiments to address contradictory data on cyclopropane derivatives’ reactivity in oxidation reactions?

Answer : Contradictions may stem from solvent effects or competing pathways. A systematic approach includes:

Control experiments : Vary oxidizing agents (e.g., KMnO₄ vs. O₃) and solvents (polar vs. nonpolar) .

Kinetic studies : Use stopped-flow techniques to monitor intermediate formation.

Isotopic labeling : Track <sup>18</sup>O incorporation to distinguish between radical and ionic mechanisms .

Meta-analysis : Compare results with literature on analogous compounds (e.g., 1,1-dimethylcyclopropane) .

Basic: How does the cyclopropane ring influence the compound’s reactivity in Diels-Alder reactions?

Answer : The ring’s strain (~27 kcal/mol) increases reactivity:

  • Electrophilicity : The bent bonds enhance susceptibility to nucleophilic attack.
  • Stereoelectronic effects : Ring strain lowers activation energy for [4+2] cycloadditions.
    Methodologically, monitor reaction progress via HPLC or <sup>1</sup>H-NMR to quantify diastereoselectivity. Compare with non-strained analogs (e.g., cyclohexane derivatives) to isolate strain contributions .

Advanced: What novel applications could this compound have in environmental or materials science?

Answer : Cyclopropanes are explored as:

  • Gas tracers : Cyclopropane’s low global warming potential (GWP) and detectability via GC-MS make it viable for tracking hydrocarbon reservoirs .
  • Polymer precursors : Strain-driven ring-opening polymerization could yield materials with tunable rigidity .
    To validate these applications:
  • Conduct field trials with tracer concentrations ≤1 ppm to assess environmental impact .
  • Use differential scanning calorimetry (DSC) to study thermal stability in polymer matrices .

Basic: How can researchers ensure reproducibility in synthesizing this compound derivatives?

Answer : Standardize protocols using:

  • Automated reactors : Ensure consistent temperature and stirring rates .
  • In-line analytics : Real-time FTIR or Raman monitors reaction progression.
  • Batch-to-batch comparisons : Statistically analyze yields and purity via ANOVA .

Advanced: What strategies improve enantioselectivity in asymmetric cyclopropanation reactions?

Answer : Chiral catalysts or auxiliaries are critical:

  • Metal-ligand complexes : Use Rh(II) with binaphthyl phosphine ligands for >90% ee .
  • Kinetic resolution : Separate enantiomers via chiral stationary phase HPLC.
  • Computational screening : DFT predicts transition-state geometries to guide ligand design .

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